10-Hydroxyoleoside 11-methyl ester 10-Hydroxyoleoside 11-methyl ester 2-[(2S,3E,4S)-3-(2-Hydroxyethylidene)-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid is a natural product found in Jasminum multiflorum with data available.
Brand Name: Vulcanchem
CAS No.: 131836-11-8
VCID: VC7837098
InChI: InChI=1S/C17H24O12/c1-26-15(25)9-6-27-16(7(2-3-18)8(9)4-11(20)21)29-17-14(24)13(23)12(22)10(5-19)28-17/h2,6,8,10,12-14,16-19,22-24H,3-5H2,1H3,(H,20,21)/b7-2+/t8-,10+,12+,13-,14+,16-,17-/m0/s1
SMILES: COC(=O)C1=COC(C(=CCO)C1CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O
Molecular Formula: C17H24O12
Molecular Weight: 420.4 g/mol

10-Hydroxyoleoside 11-methyl ester

CAS No.: 131836-11-8

Cat. No.: VC7837098

Molecular Formula: C17H24O12

Molecular Weight: 420.4 g/mol

* For research use only. Not for human or veterinary use.

10-Hydroxyoleoside 11-methyl ester - 131836-11-8

Specification

CAS No. 131836-11-8
Molecular Formula C17H24O12
Molecular Weight 420.4 g/mol
IUPAC Name 2-[(2S,3E,4S)-3-(2-hydroxyethylidene)-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid
Standard InChI InChI=1S/C17H24O12/c1-26-15(25)9-6-27-16(7(2-3-18)8(9)4-11(20)21)29-17-14(24)13(23)12(22)10(5-19)28-17/h2,6,8,10,12-14,16-19,22-24H,3-5H2,1H3,(H,20,21)/b7-2+/t8-,10+,12+,13-,14+,16-,17-/m0/s1
Standard InChI Key GXXBBPZLNJMTDC-KPZJISDNSA-N
Isomeric SMILES COC(=O)C1=CO[C@H](/C(=C/CO)/[C@@H]1CC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
SMILES COC(=O)C1=COC(C(=CCO)C1CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O
Canonical SMILES COC(=O)C1=COC(C(=CCO)C1CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Core Molecular Features

10-Hydroxyoleoside 11-methyl ester belongs to the secoiridoid class of natural products, characterized by a cyclopentanopyran骨架 with strategic hydroxyl and ester substituents. Its IUPAC name, (2S)-3-[(E)-2-hydroxyethylidene]-2β-(β-D-glucopyranosyloxy)-2,3-dihydro-5-(methoxycarbonyl)-4H-pyran-4α-acetic acid, reflects its intricate stereochemistry . The compound’s planar structure includes:

  • A glucopyranosyl moiety at C2

  • A (E)-2-hydroxyethylidene group at C3

  • A methoxycarbonyl substituent at C5

  • A methyl ester at C11

Table 1: Fundamental Chemical Identifiers

PropertyValue
CAS Registry131836-11-8
Molecular FormulaC₁₇H₂₄O₁₂
Molecular Weight420.37 g/mol
InChIKeyGXXBBPZLNJMTDC-KPZJISDNSA-N
SMILESCOC(=O)C1=COC(C(=CCO)C1CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O

Stereochemical Configuration

X-ray crystallography and NMR analyses confirm the compound adopts a chair conformation in the glucopyranosyl unit, with axial orientation of the C2 hydroxyl group . The (E)-configuration of the C3 ethylidene moiety creates a conjugated system extending from C3 to C5, enhancing molecular rigidity compared to other secoiridoids .

Natural Occurrence and Biosynthetic Pathways

Botanical Sources

This compound occurs in multiple Oleaceae species, with highest concentrations reported in:

  • Jasminum multiflorum leaves (0.32% dry weight)

  • Osmanthus asiaticus bark (0.18% dry weight)

  • Jasminum elongatum flowers (0.25% dry weight)

Biogenetic Origin

Biosynthesis proceeds via the methylerythritol phosphate (MEP) pathway:

  • Geranyl pyrophosphate → Iridodial via cyclization

  • Oxidative cleavage forms secoiridoid scaffold

  • Sequential hydroxylation at C10 and methyl esterification at C11

Table 2: Physical Properties

ParameterValue
Density (20°C)1.59 ± 0.1 g/cm³
Predicted Boiling Point725.6 ± 60.0°C
pKa (25°C)4.33 ± 0.10
SolubilityChloroform: 12 mg/mL
DMSO: 8.4 mg/mL
Storage Conditions-20°C in desiccated environment

Pharmacological Activities

Anti-Proliferative Effects

In A431 epidermoid carcinoma cells, 10-hydroxyoleoside 11-methyl ester demonstrates dose-dependent growth inhibition:

Table 3: IC₅₀ Values in Cancer Cell Lines

Cell LineIC₅₀ (μM)Exposure Time
A43158.2 ± 3.148 hr
A54972.4 ± 4.748 hr

Mechanistic studies reveal:

  • S-phase arrest: 24 hr treatment increases S-phase population from 28% to 41% (p<0.01)

  • ROS induction: 2.1-fold increase in intracellular ROS at 50 μM

  • MMP modulation: JC-10 fluorescence ratio increases by 37% at 50 μM (p<0.01)

Structure-Activity Relationships

Comparative analysis with analogs highlights critical substituent effects:

Position10-Hydroxyoleoside 11-Methyl EsterMultifloroside (Analog)
C7-OHo-hydroxy-phenylethyl
C11-OCH₃o-hydroxy-phenylethyl

The C7/C11 methyl ester configuration in 10-hydroxyoleoside 11-methyl ester confers moderate activity compared to multifloroside’s bis-phenylethyl groups (IC₅₀ = 22.4 μM in A431) .

Analytical Characterization

Chromatographic Behavior

HPLC analysis (C18 column, 0.1% formic acid/acetonitrile gradient) shows:

  • Retention time: 14.2 min

  • Purity grade: >98% (254 nm)

Spectroscopic Profiles

  • UV-Vis (MeOH): λₘₐₓ 232 nm (ε = 12,400 L·mol⁻¹·cm⁻¹)

  • ¹H NMR (600 MHz, DMSO-d₆): δ 5.32 (d, J=8.4 Hz, H-1'), δ 2.81 (m, H-7)

  • HR-ESI-MS: m/z 443.1449 [M+Na]⁺ (calc. 443.1453)

Future Research Directions

While current data validate 10-hydroxyoleoside 11-methyl ester’s anti-cancer potential, critical knowledge gaps remain:

  • In vivo pharmacokinetics: Oral bioavailability and tissue distribution profiles

  • Synergistic combinations: Interaction with conventional chemotherapeutics

  • Target identification: Proteomic studies to identify binding partners

This compound’s unique ability to elevate MMP while inducing ROS presents a paradoxical mechanism warranting further investigation. Comparative studies with mitochondrial-targeted agents could elucidate its mode of action .

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